molecular formula C8H8BrN3 B2939755 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine CAS No. 1214899-75-8

6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine

Cat. No.: B2939755
CAS No.: 1214899-75-8
M. Wt: 226.077
InChI Key: DFRSYVJABDOPAN-UHFFFAOYSA-N
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Description

6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of a bromine atom and a methyl group on the benzimidazole ring enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromoaniline with N-methylformamide under acidic conditions to form the benzimidazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial processes.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the imidazole ring can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) can facilitate substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Formation of N-substituted benzimidazoles.

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

Scientific Research Applications

6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of functional materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-N-methyl-1H-benzo[d]imidazol-2-amine: Similar structure with a chlorine atom instead of bromine.

    N-methyl-1H-benzo[d]imidazol-2-amine: Lacks the halogen substituent.

    6-bromo-1H-benzo[d]imidazol-2-amine: Lacks the N-methyl group.

Uniqueness

6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine is unique due to the presence of both the bromine atom and the N-methyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

IUPAC Name

6-bromo-N-methyl-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-10-8-11-6-3-2-5(9)4-7(6)12-8/h2-4H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRSYVJABDOPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(N1)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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